molecular formula C12H20N2O3S B13560445 2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide

2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide

Cat. No.: B13560445
M. Wt: 272.37 g/mol
InChI Key: XXJIITJXWSMHBX-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenyl group substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yloxy)aniline with methylamine, followed by sulfonation with a sulfonating agent such as chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An alkanolamine with similar structural features but different functional groups.

    Phenylacetone: A mono-substituted benzene derivative with different reactivity and applications.

Uniqueness

2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

2-amino-N-methyl-N-(4-propan-2-yloxyphenyl)ethanesulfonamide

InChI

InChI=1S/C12H20N2O3S/c1-10(2)17-12-6-4-11(5-7-12)14(3)18(15,16)9-8-13/h4-7,10H,8-9,13H2,1-3H3

InChI Key

XXJIITJXWSMHBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N(C)S(=O)(=O)CCN

Origin of Product

United States

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